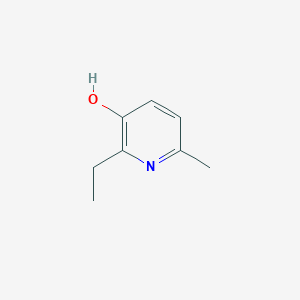

2-Ethyl-3-hydroxy-6-methylpyridine

Descripción general

Descripción

2-Ethyl-3-hydroxy-6-methylpyridine is a white to off-white solid . It is used as an antidepressant agent . It has also shown potential as a retinoprotector .

Synthesis Analysis

The synthesis of 2-Ethyl-3-hydroxy-6-methylpyridine involves the reaction between 4-hydroxy-6-methyl-2H-pyran-2-one and aldehydes with 2-methylpyridine in dioxane under catalyst-free conditions .Molecular Structure Analysis

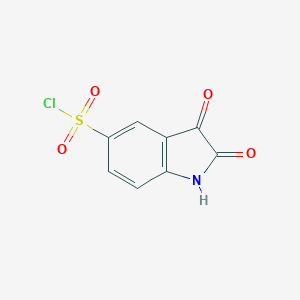

The molecular formula of 2-Ethyl-3-hydroxy-6-methylpyridine is C8H11NO . The InChIKey is JPGDYIGSCHWQCC-UHFFFAOYSA-N . The compound forms a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether .Chemical Reactions Analysis

2-Ethyl-3-hydroxy-6-methylpyridine exhibits remarkable reactivity. It readily partakes in nucleophilic substitution, aldol condensation, and Michael addition reactions .Physical And Chemical Properties Analysis

The molecular weight of 2-Ethyl-3-hydroxy-6-methylpyridine is 137.18 g/mol . It is a white to off-white solid . The melting point is 136-138°C, and the predicted boiling point is 280.6±35.0°C . The predicted density is 1.053±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Cardioprotective Effects

- Research Findings :

Anti-Arrhythmic Properties

Retinoprotective Effects

- Benefit :

Nitric Oxide Production Enhancement

- Comparison to Nicorandil and Mexidol :

Chemical Synthesis Intermediates

Mecanismo De Acción

Target of Action

The primary targets of 2-Ethyl-3-hydroxy-6-methylpyridine are the cardiovascular system and the retinal tissues . It has been shown to have a protective effect on the cardiovascular system in a mouse myocardial ischemia model . It also has a retinoprotective effect in a rat model of retinal ischemia–reperfusion .

Mode of Action

The compound interacts with its targets by releasing nitric oxide (NO) and preventing oxidative stress (OS). It suppresses the lipid peroxidation process, exhibits antiradical activity, and inhibits the mitochondrial membrane-bound monoamine oxidase A (MAO-A) . It also increases the production of nitric oxide in cells, similar to nicorandil .

Biochemical Pathways

The compound affects the pathways related to oxidative stress and nitric oxide bioavailability. Oxidative stress plays a key role in the development of cardiovascular diseases through reactive oxygen species (ROS)-induced reduction of nitric oxide bioavailability, ROS-induced inflammation, and ROS-induced mitochondrial dysfunction . The compound, like mexidol, protects iron-sulfur clusters of the mitochondrial respiratory chain in heart, brain, and liver tissues of animals against oxidative damage .

Pharmacokinetics

It’s known that the compound has a protective effect when administered at a dose of 10 mg/kg and 3.8 mg/kg in different studies, indicating its bioavailability.

Result of Action

The administration of 2-Ethyl-3-hydroxy-6-methylpyridine reduces the number of ischemic fibers and protects cardiomyocytes against ischemia injury . It also prevents the development of ischemic injuries in the fundus and leads to an increase in the retinal microcirculation level .

Action Environment

The environment can influence the action, efficacy, and stability of 2-Ethyl-3-hydroxy-6-methylpyridine. It’s worth noting that the compound has shown effectiveness in animal models under induced conditions of oxidative stress and nitric oxide deficiency .

Safety and Hazards

2-Ethyl-3-hydroxy-6-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

2-ethyl-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGDYIGSCHWQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13258-59-8 (mono-hydrochloride) | |

| Record name | Emoxipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40178313 | |

| Record name | Emoxipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-hydroxy-6-methylpyridine | |

CAS RN |

2364-75-2 | |

| Record name | Emoxipin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emoxipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emoxipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-6-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMOXYPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V247P5H4E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What evidence suggests that 2-Ethyl-3-hydroxy-6-methylpyridine could protect against retinal ischemia-reperfusion injury?

A1: Studies employing a rat model of retinal ischemia-reperfusion injury, induced by elevated intraocular pressure, have shown promising results. Administration of 2-Ethyl-3-hydroxy-6-methylpyridine led to significant improvements in retinal microcirculation, as measured by laser Doppler flowmetry [, ]. Furthermore, electroretinography revealed enhanced retinal function, evidenced by an increase in the b-wave amplitude and b/a coefficient [, ]. These findings suggest a potential protective effect against retinal damage caused by ischemia-reperfusion.

Q2: What are the proposed mechanisms behind the retinoprotective effects of 2-Ethyl-3-hydroxy-6-methylpyridine?

A2: Research suggests that 2-Ethyl-3-hydroxy-6-methylpyridine's retinoprotective action might involve the modulation of apoptosis-related pathways. Treatment with this compound in a rat model of retinal ischemia-reperfusion injury led to a significant downregulation of caspase-3, NF-κB p65, and p53 gene expression in the retina []. This downregulation suggests an anti-apoptotic effect, potentially contributing to the observed protection against retinal damage.

Q3: How does the efficacy of 2-Ethyl-3-hydroxy-6-methylpyridine compare to other compounds in preclinical models of retinal ischemia-reperfusion?

A3: Studies comparing 2-Ethyl-3-hydroxy-6-methylpyridine to emoxipine and taurine in a rat model of retinal ischemia-reperfusion injury showed that it might offer superior protection []. While all three compounds demonstrated some level of retinoprotection, 2-Ethyl-3-hydroxy-6-methylpyridine exhibited more pronounced improvements in retinal microcirculation, functional recovery (as assessed by electroretinography), and suppression of pro-apoptotic gene expression compared to the other two agents.

Q4: Is there evidence suggesting 2-Ethyl-3-hydroxy-6-methylpyridine might be beneficial for conditions beyond retinal ischemia?

A4: Yes, research indicates potential benefits for endothelial function. In a study using an L-NAME-induced model of endothelial dysfunction, 2-Ethyl-3-hydroxy-6-methylpyridine demonstrated a significant endothelioprotective effect, evidenced by a reduction in the coefficient of endothelial dysfunction []. This effect was even more pronounced than that observed with picamilon, another compound known for its potential benefits in similar conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

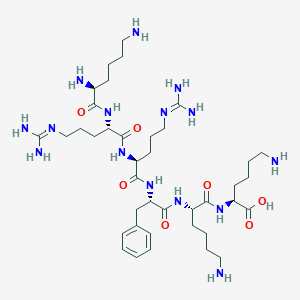

![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)

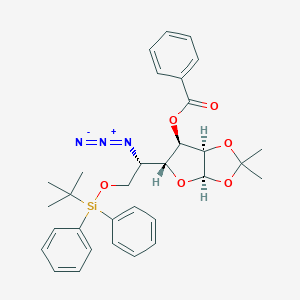

![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)

![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)

![2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol](/img/structure/B133528.png)